1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)5-4-8(11)9-12-6-7-13-9/h6-8H,4-5,11H2,1-3H3,(H,12,13) |
InChI Key |
IWXUXEGPTQQSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C1=NC=CN1)N |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis generally involves two major stages:
- Formation or sourcing of the imidazole core
- Introduction of the 4,4-dimethylpentan-1-amine side chain at the 2-position of the imidazole ring
This can be achieved either by direct substitution on a preformed imidazole or by building the imidazole ring in the presence of the amine side chain precursor.
Van Leusen Three-Component Reaction (vL-3CR) Method
A prominent synthetic route reported in recent literature utilizes the van Leusen three-component reaction (vL-3CR), which is a base-induced condensation involving an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form disubstituted imidazoles in a single step.
-
- The aldehyde (e.g., 2-naphthaldehyde as a model for aromatic aldehydes) is reacted with 4,4-dimethylpentan-1-amine at 70 °C for 2 hours to form an imine intermediate.
-
- TosMIC and potassium carbonate (K2CO3) are added to the reaction mixture to induce cyclization and formation of the imidazole ring.
-
- The imidazole derivatives can be further functionalized by lithiation (using n-butyllithium) followed by formylation with dimethylformamide (DMF) to introduce aldehyde groups or other substituents.
-
- Products are purified by flash chromatography using solvent mixtures such as dichloromethane/ethyl acetate.
Reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine formation | 4,4-Dimethylpentan-1-amine, aldehyde, 70 °C, 2 h | - | In situ intermediate |
| vL-3CR cyclization | TosMIC, K2CO3, 70 °C, 2–12 h | 70–80 | Efficient ring formation |
| Lithiation and formylation | n-BuLi (1.6 M in hexane), −78 °C to −30 °C, DMF, RT, 12 h | ~76 | Selective functionalization |
| Purification | Flash chromatography (DCM/ethyl acetate) | - | High purity product |
Analytical Characterization of the Compound
The identity and purity of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine and its derivatives are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR provide detailed structural information, confirming the presence of the imidazole ring and the alkyl amine side chain.
-
- High-resolution MS confirms molecular weight and formula.
-
- Characteristic peaks for imidazole C=N stretching and primary amine N-H stretching.
-
- Flash chromatography and HPLC ensure product purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Van Leusen Three-Component Reaction (vL-3CR) | Aldehyde, 4,4-dimethylpentan-1-amine, TosMIC, K2CO3, 70 °C | One-step imidazole ring formation, high yields, versatile | Requires careful control of reaction conditions |
| Direct Substitution on Imidazole | Preformed imidazole, alkyl halide or aldehyde, reductive amination | Simpler starting materials | May require multiple steps, lower selectivity |
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amine group, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the imidazole ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine has several applications in scientific research:
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine involves its interaction with molecular targets through the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound can inhibit or activate enzymes by binding to their active sites, or it can modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazole and Related Derivatives
Biological Activity
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine, also known as a dihydrochloride salt (CAS #1803605-81-3), is a compound of interest in medicinal chemistry and pharmacology. Its unique imidazole structure suggests potential biological activities, particularly in the context of cancer therapeutics and other therapeutic areas. This article reviews available research findings on its biological activity, including case studies and data tables.
The compound exhibits a molecular formula of C₉H₁₄Cl₂N₄ and a molecular weight of 239.14 g/mol. Its structure features an imidazole ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Biological Activity Overview
Research into the biological activity of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine has highlighted several key areas:
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively .
The proposed mechanism involves the inhibition of β-catenin, a critical player in the Wnt signaling pathway often implicated in cancer progression. By targeting this pathway, the compound may disrupt tumor growth and metastasis.
Case Studies
Several case studies have explored the effects of similar compounds on various cancer models:
- Study on Colorectal Cancer :
- In Vitro Studies :
Data Tables
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The imidazole ring may enhance solubility and permeability.
- Metabolism : Investigations into metabolic stability have shown promising results, indicating that similar compounds are resistant to rapid metabolism by liver microsomes .
- Toxicity : Initial assessments suggest low toxicity profiles; however, further studies are required to confirm safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
